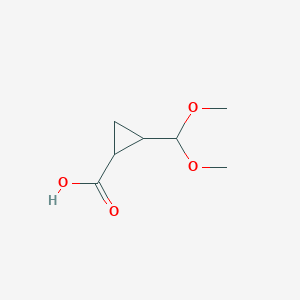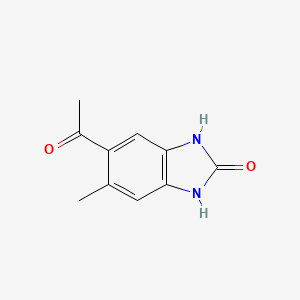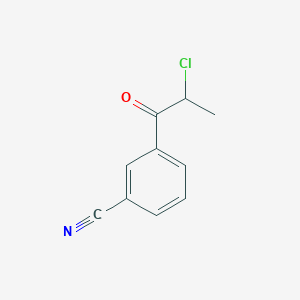
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is a fluorinated aromatic compound known for its unique chemical properties. It is characterized by the presence of two amino groups and two trifluoromethylphenoxy groups attached to a naphthalene core. This compound is of significant interest in the field of polymer chemistry due to its potential to enhance the solubility, thermal stability, and optical properties of polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with 4-amino-2-trifluoromethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy derivatives. These products can be further utilized in various applications, including the synthesis of advanced polymers and materials .
Aplicaciones Científicas De Investigación
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino groups can form hydrogen bonds with biological targets, influencing their activity. The compound’s unique structure also allows it to interact with specific enzymes and receptors, modulating their functions .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(4-aminophenoxy)naphthalene: Similar in structure but lacks the trifluoromethyl groups, resulting in different solubility and thermal properties.
1,5-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene: Similar in structure but with different substitution patterns on the naphthalene core, leading to variations in chemical reactivity and applications.
Uniqueness
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and physical properties. Its ability to enhance the solubility and thermal stability of polymers makes it a valuable compound in the development of advanced materials .
Propiedades
Fórmula molecular |
C24H16F6N2O2 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
4-[7-[4-amino-2-(trifluoromethyl)phenoxy]naphthalen-2-yl]oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H16F6N2O2/c25-23(26,27)19-11-15(31)3-7-21(19)33-17-5-1-13-2-6-18(10-14(13)9-17)34-22-8-4-16(32)12-20(22)24(28,29)30/h1-12H,31-32H2 |
Clave InChI |
HMGBSBPSQDGYEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)



![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)








